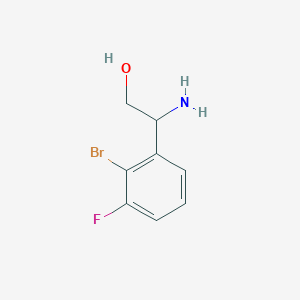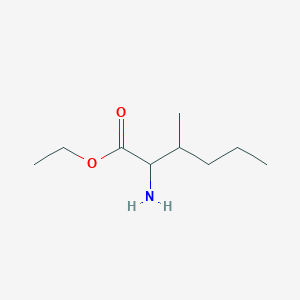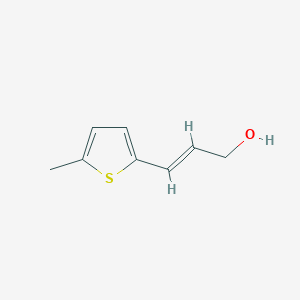
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol typically involves the reaction of 5-methylthiophene with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .
化学反应分析
Types of Reactions
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active thiophene derivatives.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .
相似化合物的比较
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and reactivity.
5-Methylthiophene: A methyl-substituted derivative with similar properties.
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol: Another compound with a similar structure but different functional groups.
Uniqueness
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications compared to other thiophene derivatives .
属性
分子式 |
C8H10OS |
|---|---|
分子量 |
154.23 g/mol |
IUPAC 名称 |
(E)-3-(5-methylthiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H10OS/c1-7-4-5-8(10-7)3-2-6-9/h2-5,9H,6H2,1H3/b3-2+ |
InChI 键 |
PXMSLQARAIEWHF-NSCUHMNNSA-N |
手性 SMILES |
CC1=CC=C(S1)/C=C/CO |
规范 SMILES |
CC1=CC=C(S1)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


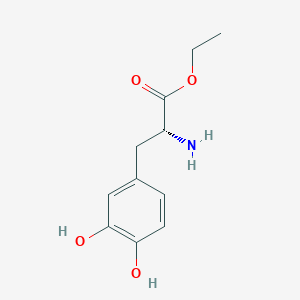


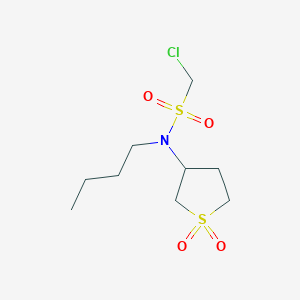
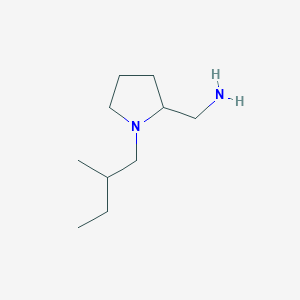
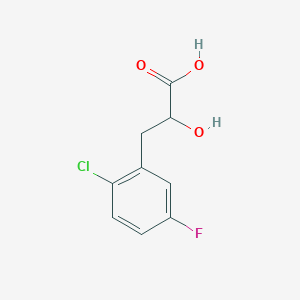
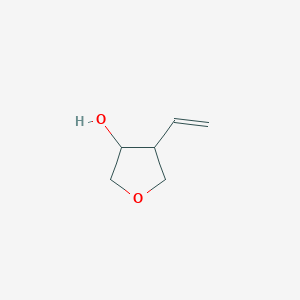
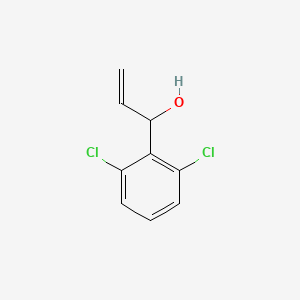
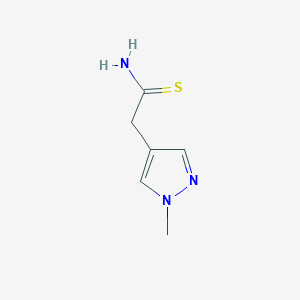
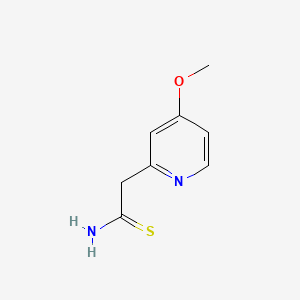
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)
